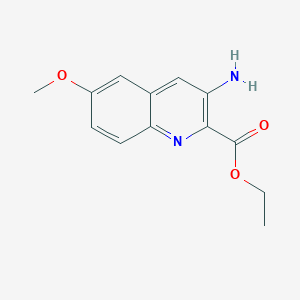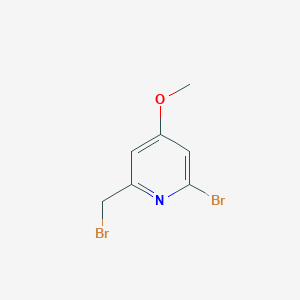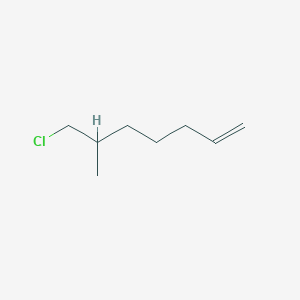
7-Chloro-6-methylhept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-methylhept-1-ene is an organic compound characterized by a seven-carbon chain with a chlorine atom attached to the seventh carbon and a double bond between the first and second carbons. This compound is part of the alkene family, which is known for its carbon-carbon double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methylhept-1-ene can be achieved through various methods. One common approach involves the chlorination of 6-methylhept-1-ene. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methylhept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄) or hydrogen chloride (HCl) in an inert solvent.
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution: Formation of 7-hydroxy-6-methylhept-1-ene or 7-amino-6-methylhept-1-ene.
Addition: Formation of 7,7-dibromo-6-methylheptane or 7-chloro-6-methylheptane.
Elimination: Formation of 6-methylhept-1,6-diene.
Scientific Research Applications
7-Chloro-6-methylhept-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-6-methylhept-1-ene involves its interaction with various molecular targets. The chlorine atom and the double bond play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions and as a nucleophile in addition reactions. The pathways involved include the formation of carbocations and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-6-methylhept-1-ene
- 7-Bromo-6-methylhept-1-ene
- 7-Chloro-5-methylhept-1-ene
Uniqueness
7-Chloro-6-methylhept-1-ene is unique due to its specific substitution pattern and the presence of both a chlorine atom and a double bond. This combination of features imparts distinct reactivity and makes it a valuable compound for various chemical transformations .
Properties
Molecular Formula |
C8H15Cl |
|---|---|
Molecular Weight |
146.66 g/mol |
IUPAC Name |
7-chloro-6-methylhept-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-3-4-5-6-8(2)7-9/h3,8H,1,4-7H2,2H3 |
InChI Key |
JNAVQLPYGBALGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


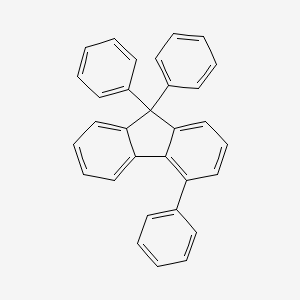

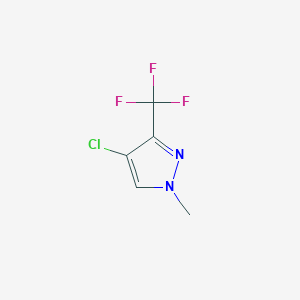
![4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15329188.png)
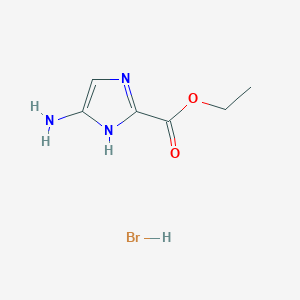
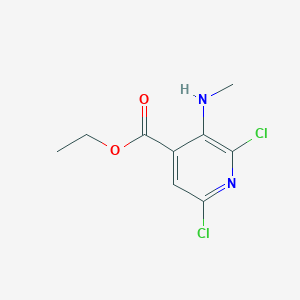
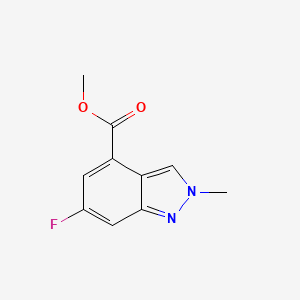

![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B15329225.png)
![5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B15329228.png)
![4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline](/img/structure/B15329239.png)
![3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde](/img/structure/B15329242.png)
